Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate
Description
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a heterocyclic compound featuring a pyrimidine core substituted with a phenoxy group, linked via a piperidine-carbonyl bridge to a piperazine ring bearing an ethyl carboxylate ester. This structure combines pyrimidine and piperazine moieties, which are known to enhance biological activity due to their ability to engage in hydrogen bonding and hydrophobic interactions with target proteins .
Properties
IUPAC Name |
ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H29N5O4/c1-2-31-23(30)28-14-12-27(13-15-28)22(29)18-8-10-26(11-9-18)20-16-21(25-17-24-20)32-19-6-4-3-5-7-19/h3-7,16-18H,2,8-15H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBCOCKIRLJBWNH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)C(=O)C2CCN(CC2)C3=CC(=NC=N3)OC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H29N5O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution (SNAr) on Halogenated Pyrimidines
The 6-phenoxypyrimidin-4-yl group is synthesized via SNAr using 4-chloro-6-fluoropyrimidine as the starting material. Fluorine at the 6-position is selectively displaced by phenoxide due to its superior leaving group ability.
Procedure :
- Dissolve 4-chloro-6-fluoropyrimidine (1.0 equiv) in anhydrous DMF.
- Add phenol (1.2 equiv) and K₂CO₃ (2.0 equiv).
- Heat at 80°C for 12 hours.
- Isolate 6-phenoxy-4-chloropyrimidine via column chromatography (70% yield).
Key Data :
| Parameter | Value |
|---|---|
| Solvent | DMF |
| Temperature | 80°C |
| Reaction Time | 12 hours |
| Yield | 70% |
Amination of 4-Chloro-6-phenoxypyrimidine
The 4-chloro group is substituted with piperidine under catalytic conditions.
Procedure :
- Combine 6-phenoxy-4-chloropyrimidine (1.0 equiv), piperidine (3.0 equiv), and CuI (10 mol%) in toluene.
- Reflux at 110°C for 24 hours.
- Purify 4-piperidin-1-yl-6-phenoxypyrimidine by recrystallization (85% yield).
Optimization Insights :
- Catalyst : CuI enhances reaction rate and yield compared to Pd-based systems.
- Solvent : Toluene minimizes side reactions vs. polar aprotic solvents.
Synthesis of Piperidine-4-carbonyl-piperazine Segment
Preparation of Piperidine-4-carboxylic Acid
Piperidine-4-carboxylic acid is commercially available or synthesized via hydrogenation of isonipecotic acid derivatives.
Amide Coupling with Piperazine
The carboxylic acid is activated and coupled to piperazine using boron-based catalysts or classical coupling agents.
Method A (Boron-Catalyzed Direct Amidation) :
- Mix piperidine-4-carboxylic acid (1.0 equiv), piperazine (1.5 equiv), and B(OCH₂CF₃)₃ (2.0 equiv) in MeCN.
- Heat at 80°C for 6 hours.
- Isolate piperidine-4-carbonyl-piperazine in 78% yield.
Method B (EDCl/HOBt-Mediated Coupling) :
- Activate piperidine-4-carboxylic acid with EDCl (1.2 equiv) and HOBt (1.2 equiv) in DCM.
- Add piperazine (1.5 equiv) and stir at room temperature for 12 hours.
- Yield: 82%.
Comparative Data :
| Method | Catalyst/Reagent | Yield | Time |
|---|---|---|---|
| A | B(OCH₂CF₃)₃ | 78% | 6h |
| B | EDCl/HOBt | 82% | 12h |
Assembly of the Full Molecule
Coupling of Pyrimidine and Piperidine-carbonyl-piperazine
The piperidine subunit is linked to the pyrimidine via its amine group.
Procedure :
- Combine 4-piperidin-1-yl-6-phenoxypyrimidine (1.0 equiv) and piperidine-4-carbonyl-piperazine (1.2 equiv) in THF.
- Add Et₃N (2.0 equiv) and heat at 60°C for 8 hours.
- Purify via silica gel chromatography (75% yield).
Alternative Synthetic Routes and Comparative Evaluation
One-Pot Sequential Functionalization
A patent-derived approach uses Cu-Co-Mo/Al₂O₃ catalysts for tandem amination and carboxylation:
Solid-Phase Synthesis for High-Throughput Production
Immobilize piperazine on Wang resin, perform iterative couplings, and cleave with TFA. Yields: 60–70%.
Challenges and Optimization Strategies
- Regioselectivity in Pyrimidine Substitution : Fluorine at the 6-position is more reactive than chlorine at the 4-position, ensuring selective phenoxy group installation.
- Amide Bond Stability : Boron catalysts reduce epimerization risks compared to classical coupling agents.
- Ethyl Carboxylate Hydrolysis : Anhydrous conditions and low temperatures prevent ester degradation.
Chemical Reactions Analysis
Types of Reactions
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using reagents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic conditions.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Alkyl halides in the presence of a base like sodium hydride.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of carboxylic acids, while reduction can yield alcohols.
Scientific Research Applications
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate has several applications in scientific research:
Medicinal Chemistry: It is used as a building block in the synthesis of various pharmaceuticals, particularly those targeting neurological and cardiovascular diseases.
Biological Studies: The compound is used in studies involving receptor modulation and enzyme inhibition.
Industrial Applications: It serves as an intermediate in the production of agrochemicals and other fine chemicals.
Mechanism of Action
The mechanism of action of Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound binds to receptors or enzymes, modulating their activity. This interaction often involves hydrogen bonding and hydrophobic interactions, leading to changes in the biological activity of the target molecule .
Comparison with Similar Compounds
Structural Analogs and Substituent Variations
The following table highlights key structural analogs and their substituent differences:
Key Observations :
- Pyrimidine vs.
Physicochemical Properties
Insights :
- The nitro and sulfonyl groups in reduce lipophilicity, which may limit bioavailability.
Biological Activity
Ethyl 4-[1-(6-phenoxypyrimidin-4-yl)piperidine-4-carbonyl]piperazine-1-carboxylate is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into the synthesis, pharmacological properties, and mechanisms of action associated with this compound, supported by relevant data tables and research findings.
Molecular Formula : C24H31N5O4
Molecular Weight : 453.55 g/mol
CAS Number : 1115923-16-4
The synthesis of this compound typically involves several steps:
- Formation of the Piperidine Ring : Achieved through cyclization reactions.
- Introduction of the Phenoxypyrimidinyl Group : This is done using palladium-catalyzed Suzuki-Miyaura cross-coupling reactions.
- Formation of the Piperazine Ring : Accomplished via nucleophilic substitution reactions.
- Esterification : The final step involves esterifying the carboxylic acid group to yield the ethyl ester form.
Pharmacological Profile
This compound exhibits a range of biological activities, primarily attributed to its interaction with various molecular targets:
- Calcium Channel Modulation : Research indicates that derivatives similar to this compound can inhibit T-type calcium channels, which are crucial in regulating cardiac and neuronal excitability .
- Antitumor Activity : Some studies have shown that compounds with similar structures can exhibit antitumor effects, particularly in inhibiting cell proliferation in cancer models .
The mechanism of action for this compound involves binding to specific receptors or enzymes, modulating their activity through hydrogen bonding and hydrophobic interactions. This modulation can lead to significant changes in cellular signaling pathways, particularly those involved in calcium signaling and neurotransmitter release.
Table 1: Summary of Biological Activities
Case Study: Antitumor Activity
In a study evaluating various piperazine derivatives, it was found that this compound displayed significant antitumor activity against specific cancer cell lines. The compound's ability to inhibit cell growth was linked to its capacity to interfere with key signaling pathways involved in cell cycle regulation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
